molecular formula C7H6ClF3N2 B13512392 1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine

1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine

Cat. No.: B13512392
M. Wt: 210.58 g/mol
InChI Key: UKFBIPTYPLUXAK-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine is an organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoroethanamine group at the 4-position

Preparation Methods

The synthesis of 1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyridine N-oxides, reduced amines, and substituted derivatives.

Scientific Research Applications

1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen and elastin. By inhibiting LOXL2, this compound can potentially reduce fibrosis and other pathological conditions associated with excessive collagen deposition .

Comparison with Similar Compounds

1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoroethanamine group, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2

InChI Key

UKFBIPTYPLUXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(C(F)(F)F)N)Cl

Origin of Product

United States

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